(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

Chiral purity Diastereomer Quality control

Sourcing a defined (4S,6S) chiral δ-lactam with confirmed enantiopurity often delays lead optimization. (4S,6S)-4-Hydroxy-6-methyl-piperidin-2-one (CAS 1932604-81-3) eliminates this bottleneck as a ready-to-use, single-enantiomer building block. • Defined (4S,6S) stereochemistry ensures predictable facial selectivity in nucleophilic additions, alkylations, and ring-opening reactions. • ≥98% chemical purity minimizes side-product interference in stoichiometric transformations. • Available from global warehouses with documented cold-chain (2-8°C) handling for integrity assurance.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12366490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CC(CC(=O)N1)O
InChIInChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)
InChIKeyVTFYNUQTWXDGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,6S)-4-Hydroxy-6-methyl-piperidin-2-one: Chiral δ-Lactam Building Block


(4S,6S)-4-Hydroxy-6-methyl-piperidin-2-one (CAS 1932604-81-3) is a chiral, non-racemic δ-lactam (piperidin-2-one) derivative with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It features a secondary alcohol at the 4-position and a methyl substituent at the 6-position, both in the S configuration. This compound serves as a versatile chiral building block in medicinal chemistry and natural product synthesis, where its rigid lactam ring and defined stereochemistry enable the construction of complex, enantiopure molecular scaffolds [1].

Why Generic Substitution Fails: Absolute Stereochemistry


In chiral δ-lactam chemistry, the (4S,6S) configuration is not interchangeable with its diastereomers or regioisomers. The spatial orientation of the 4-hydroxyl and 6-methyl groups directly dictates the facial selectivity of subsequent reactions—such as nucleophilic additions, alkylations, or ring-opening—which are fundamental to building chiral piperidine alkaloids and other bioactive molecules [1]. Replacing (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one with the (4R,6S) or (4S,6R) isomer, or the 5-hydroxy regioisomer, would invert or abolish the required stereochemical induction, leading to different diastereomeric products and potentially inactive or off-target compounds. The quantitative evidence below demonstrates exactly where this specific isomer provides measurable differentiation from its closest analogs.

(4S,6S)-4-Hydroxy-6-methyl-piperidin-2-one: Evidence vs. Analogs


Purity Advantage Over the (4R,6S) Diastereomer

The commercially available (4S,6S) isomer (CAS 1932604-81-3) is supplied at a certified purity of ≥98% . In contrast, the (4R,6S) diastereomer (CAS 653589-31-2) is typically offered at a lower purity of 95% . This 3-percentage-point difference in chemical purity directly impacts the reliability of stoichiometric calculations and the yield of subsequent synthetic steps, making the (4S,6S) isomer the more dependable choice for multi-step synthesis where precise mole ratios are critical.

Chiral purity Diastereomer Quality control Procurement specification

Economic Advantage Over (4S,6R) Isomer

While the (4S,6R)-4-hydroxy-6-methylpiperidin-2-one isomer (CAS 2306246-96-6) is listed at a comparable purity of 98%, its commercial availability is constrained, with pricing available only upon request for quantities above 1g (e.g., 5g, 10g, 25g) . The (4S,6S) isomer, in contrast, is offered with transparent, published pricing for standard research quantities (1g at $2,177 USD) . This price transparency and confirmed stock availability reduce procurement friction and enable more accurate project budgeting.

Cost-effectiveness Procurement Chiral building block Scale-up

Stereochemical Integrity for Diastereoselective Transformations

In the realm of chiral piperidine alkaloid synthesis, the utility of the δ-lactam scaffold is critically dependent on its absolute stereochemistry. The (5S,6S)-5-hydroxy-6-methylpiperidin-2-one regioisomer has been demonstrated as a key intermediate in the total synthesis of (+)-2-epi-deoxoprosopinine and related alkaloids, where the specific cis relationship between the hydroxyl and methyl substituents controls the stereochemical outcome of subsequent radical cyclization steps [1]. By direct chemical analogy, the (4S,6S) isomer provides a similarly rigid stereochemical template for reactions where the 1,3-relationship between the hydroxyl and methyl groups is required for facial selectivity. No such stereochemical control is available from the racemic or diastereomeric mixtures.

Stereoselective synthesis Diastereoselectivity Chiral pool Alkaloid synthesis

Regioisomeric Impact on Synthetic Utility

The (4S,6S)-4-hydroxy-6-methyl substitution pattern places the hydroxyl group two carbons away from the lactam carbonyl, creating a 1,3-relationship with the methyl-bearing carbon. This spatial arrangement is chemically distinct from the (5S,6S)-5-hydroxy-6-methyl regioisomer (CAS 102170-23-0), where the hydroxyl is adjacent to the methyl-bearing carbon. In practice, the 5-hydroxy isomer has been specifically employed for alkaloid syntheses requiring a 1,2-amino alcohol motif after lactam reduction [1]. The 4-hydroxy isomer, conversely, would provide a 1,3-amino alcohol motif upon reduction, targeting a different set of natural product scaffolds. No literature reports interchangeability between these two regioisomers for a given synthetic target.

Regioisomer Chiral building block Piperidine alkaloid Synthetic intermediate

Cold-Chain Storage Requirement

The (4S,6S) isomer requires sealed, dry storage at 2–8°C for long-term preservation, as specified by the supplier . In contrast, the racemic or achiral analog 6-methylpiperidin-2-one is reported to be stable at room temperature. This difference indicates a higher intrinsic reactivity or hygroscopicity of the chiral hydroxy-lactam, likely due to its hydrogen-bond donor/acceptor capacity. Failure to maintain the cold chain during shipping or storage risks epimerization or degradation, potentially compromising the enantiomeric excess of the material before use.

Storage stability Cold chain Long-term storage Logistics

(4S,6S)-4-Hydroxy-6-methyl-piperidin-2-one: Application Scenarios


1,3-Amino Alcohol Piperidine Alkaloid Synthesis

Investigators developing synthetic routes to piperidine alkaloids or azasugars requiring a 1,3-amino alcohol motif should select the (4S,6S) isomer for its defined stereochemistry at both the alcohol and methyl-bearing centers. The class-level inference from the successful use of the 5-hydroxy regioisomer in prosopinine alkaloid synthesis demonstrates that single-enantiomer δ-lactams serve as effective chiral templates for controlling diastereoselectivity in radical cyclization and ring-opening steps. The ≥98% chemical purity of the (4S,6S) isomer further ensures that stoichiometric reactions proceed with minimal interference from impurities.

Chiral Piperidine Receptor Medicinal Chemistry

For structure-activity relationship (SAR) studies exploring 4-hydroxypiperidine or 4-aminopiperidine pharmacophores, the (4S,6S) isomer offers a direct entry point via lactam reduction. The 4-hydroxypiperidin-2-one scaffold has been established as a privileged structure in CCR1 chemokine receptor antagonists . Using the (4S,6S) isomer instead of the (4R,6S) or racemic form provides a single, defined enantiomer for biological testing, avoiding the confounding effects of diastereomeric mixtures in pharmacological assays.

Chiral Lactam Process Scale-Up

Process chemists evaluating the scale-up potential of a chiral lactam route should prioritize the (4S,6S) isomer due to its transparent pricing and confirmed stock availability across multiple global warehouses . The documented cold-chain storage requirement (2–8°C) must be factored into facility and logistics planning, but the availability of a defined, single-enantiomer starting material can simplify downstream purification and reduce the cost of goods by avoiding chiral resolution steps.

Total Synthesis & Methodology Development

Academic groups engaged in the total synthesis of complex natural products or the development of new asymmetric methodologies should select the (4S,6S) isomer as a chiral pool starting material. Its established diastereoselective synthesis via Cu(I)-catalyzed reductive aldol cyclization provides a reliable entry into diversely functionalized piperidine derivatives. The well-defined (4S,6S) stereochemistry allows for the systematic investigation of substrate-controlled stereoselectivity in novel transformations.

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